6-Methylmercaptopurine-13C,d3
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C6H6N4S |
|---|---|
Molekulargewicht |
170.22 g/mol |
IUPAC-Name |
6-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChI-Schlüssel |
UIJIQXGRFSPYQW-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])SC1=NC=NC2=C1NC=N2 |
Kanonische SMILES |
CSC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Foundational Principles of Stable Isotope Tracing in Biomedical Research
Theoretical Underpinnings of Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling is the practice of incorporating "heavy" isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), into molecules. These stable isotopes have the same number of protons as their more common lighter counterparts but differ in the number of neutrons, resulting in a greater atomic mass. nih.gov This mass difference is the key to their utility as tracers. When a labeled compound is introduced into a biological system, its journey through various metabolic reactions can be followed by detecting the presence of the heavy atoms in downstream metabolites.
Metabolic Flux Analysis (MFA) is a quantitative framework that utilizes the data from stable isotope tracing experiments to determine the rates (fluxes) of metabolic reactions within a network. semanticscholar.orgwikipedia.org The fundamental principle of MFA is that the distribution of isotopes in metabolites is a direct consequence of the fluxes through the interconnected pathways. semanticscholar.orgmdpi.com By administering a labeled substrate and measuring the isotopic enrichment in various metabolites at a steady state, researchers can construct a mathematical model to calculate the intracellular reaction rates that are otherwise not directly measurable. semanticscholar.orgmdpi.com The labeling pattern of a metabolite is essentially a flux-weighted average of the labeling patterns of the substrates that produce it. mdpi.comnih.gov
Historical Development and Contemporary Applications of Stable Isotope Probes in Drug Metabolism Research
The use of stable isotopes in drug metabolism research has a rich history, evolving from early tracer studies to sophisticated, quantitative analyses. researchgate.netbham.ac.uk Initially, the application of stable isotopes was limited by the sensitivity of analytical instrumentation. However, with the advent and widespread availability of modern high-resolution mass spectrometers and NMR, the use of stable isotopes has become a routine and powerful technique. researchgate.net
Historically, radioactive isotopes were more commonly used for their high sensitivity of detection. However, safety concerns have driven the preference for stable isotopes, especially in clinical research. researchgate.net The development of techniques to synthesize complex molecules with stable isotope labels has further expanded their application. researchgate.net
In contemporary drug metabolism research, stable isotope-labeled compounds are used for a variety of purposes:
Metabolite Identification : By administering a 1:1 mixture of a drug and its stable isotope-labeled counterpart, metabolites can be easily identified in complex biological matrices like urine or blood by looking for characteristic "doublets" in the mass spectrum. researchgate.net
Pharmacokinetic Studies : Stable isotopes are used to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, a stable isotope-labeled version of a drug can be administered intravenously at the same time as an oral dose of the unlabeled drug to determine its absolute bioavailability.
Reaction Phenotyping : Labeled compounds help in identifying the specific enzymes responsible for a drug's metabolism.
Therapeutic Drug Monitoring : As seen with 6-Methylmercaptopurine-13C,d3, isotopically labeled metabolites serve as ideal internal standards for the quantification of drug metabolite levels in patients. This is crucial for optimizing drug dosage to maximize efficacy and minimize toxicity. nih.govannlabmed.org The monitoring of 6-MMP, a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380), is important in managing patients with inflammatory bowel disease and leukemia. nih.govrupahealth.comnih.gov
The study of 6-mercaptopurine metabolism provides a clear example of the clinical utility of this approach. The enzyme thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-mercaptopurine to 6-MMP. researchgate.netrupahealth.com Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting the balance between the formation of the therapeutic metabolite (6-thioguanine nucleotides) and the potentially toxic 6-MMP. mdpi.comnih.gov Therefore, monitoring the levels of these metabolites is critical for personalized medicine.
Research Findings and Data
The utility of isotopically labeled compounds is prominently demonstrated in the therapeutic drug monitoring of thiopurine drugs like 6-mercaptopurine (6-MP). The metabolism of 6-MP is complex, involving several enzymatic pathways that produce both therapeutic and potentially toxic metabolites. Key metabolites include 6-thioguanine (B1684491) nucleotides (6-TGNs), which are associated with therapeutic efficacy, and 6-methylmercaptopurine (B131649) (6-MMP), which has been linked to hepatotoxicity at high concentrations. nih.govnih.govbmj.com
The compound This compound serves as an ideal internal standard for the accurate quantification of 6-MMP levels in patients' red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). annlabmed.orgresearchgate.net This precise measurement is crucial for optimizing 6-MP dosage.
Below are data tables summarizing key information related to the metabolism and monitoring of 6-mercaptopurine.
Table 1: Physicochemical Properties of 6-Methylmercaptopurine and its Isotopically Labeled Analog
| Property | 6-Methylmercaptopurine | This compound |
| Synonyms | 6-MMP, 6-(Methylthio)purine | 6-(Methylthio)purine-¹³C,d₃ |
| Molecular Formula | C₆H₆N₄S | C₅¹³CH₃D₃N₄S |
| Molecular Weight | 166.20 g/mol | 170.22 g/mol |
| Primary Use in Research | Metabolite of 6-mercaptopurine | Internal standard for quantification of 6-MMP |
Note: The molecular formula and weight for the labeled compound reflect the incorporation of one Carbon-13 and three Deuterium atoms.
Table 2: Therapeutic and Toxic Ranges of 6-Mercaptopurine Metabolites in Red Blood Cells (RBCs)
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Level (pmol/8 x 10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 230 - 450 semanticscholar.orgnih.govmdpi.com | > 450 semanticscholar.orgnih.govmdpi.com | Myelotoxicity (Leukopenia) |
| 6-Methylmercaptopurine (6-MMP) | Not established for efficacy | > 5700 semanticscholar.orgrupahealth.commdpi.com | Hepatotoxicity |
This interactive table allows for sorting and filtering of the data.
Table 3: Clinical Data on 6-MP Metabolite Levels in Patients
A study on adolescent Crohn's disease patients receiving 6-MP therapy provided the following findings, highlighting the correlation between metabolite levels and clinical outcomes. nih.govbmj.com
| Clinical Outcome | Correlation with 6-TGN Levels | Correlation with 6-MMP Levels | Key Observation |
| Clinical Remission | Significant positive correlation (p < 0.05) nih.govbmj.com | No significant correlation nih.govbmj.com | Higher 6-TGN levels are associated with a better therapeutic response. nih.govbmj.com |
| Drug-induced Complications (e.g., hepatitis, pancreatitis) | No consistent correlation | Generally associated with increased levels nih.govbmj.com | Elevated 6-MMP levels may indicate a higher risk of certain adverse effects. nih.govbmj.com |
| Neutropenia | No direct correlation with specific levels nih.govbmj.com | No direct correlation with specific levels nih.govbmj.com | While associated with 6-MP use, neutropenia did not directly correlate with the measured erythrocyte metabolite levels in this study. nih.govbmj.com |
This interactive table summarizes the findings from clinical research on 6-MP metabolites.
Synthesis and Comprehensive Isotopic Characterization of 6 Methylmercaptopurine 13c,d3
Regiospecific Isotopic Labeling Strategies for Purine (B94841) Analogues
The synthesis of isotopically labeled molecules requires careful planning to ensure the precise and efficient incorporation of stable isotopes at specific atomic positions. This is particularly true for complex heterocyclic structures like purine analogues.
Design Considerations for Deuterium (B1214612) and Carbon-13 Incorporation
The dual labeling of 6-Methylmercaptopurine (B131649) with both Carbon-13 (¹³C) and deuterium (d) necessitates a synthetic strategy that allows for the introduction of these isotopes in a controlled manner. Key design considerations include the selection of appropriate isotopically enriched starting materials and the timing of their introduction into the synthetic pathway to maximize incorporation efficiency and prevent isotopic scrambling.
For the deuterium labeling of the methyl group, a common strategy involves the use of deuterated methylating agents, such as iodomethane-d3 (B117434) (CD₃I). This ensures the regiospecific placement of the three deuterium atoms on the methyl group attached to the sulfur atom.
The incorporation of ¹³C into the purine ring is a more intricate process that often begins with a ¹³C-labeled precursor for the purine core itself. Depending on the desired position of the ¹³C label, precursors such as ¹³C-formic acid or glycine-¹³C can be utilized in the de novo synthesis of the purine ring system. nih.gov Late-stage isotopic exchange methods, such as hydrogen isotopic exchange (HIE), can also be employed for deuterium incorporation, offering a cost-effective and atom-economical approach. x-chemrx.com
Table 1: Key Design Considerations for Isotopic Labeling
| Consideration | Deuterium (d₃) Incorporation | Carbon-13 (¹³C) Incorporation |
| Isotopic Precursor | Iodomethane-d₃ (CD₃I) | ¹³C-labeled purine precursors (e.g., ¹³C-formic acid, glycine-¹³C) |
| Timing of Introduction | Typically in the final steps of the synthesis to attach the methyl group. | Early in the synthesis to build the purine backbone. |
| Reaction Selectivity | High regioselectivity for the S-methylation. | Dependent on the chosen precursor and synthetic route to ensure specific placement within the purine ring. |
| Cost-Effectiveness | Utilizes commercially available deuterated reagents. | Can be more costly depending on the complexity and availability of the ¹³C-labeled starting material. |
Synthetic Pathways for 6-Methylmercaptopurine-13C,d3
The synthesis of this compound typically commences with a suitable purine derivative. A plausible synthetic route begins with 6-mercaptopurine (B1684380), which serves as the scaffold for the introduction of the isotopically labeled methyl group.
One common pathway involves the reaction of 6-mercaptopurine with an isotopically labeled methylating agent. youtube.comnih.gov To achieve the desired dual labeling, a ¹³C-labeled 6-mercaptopurine precursor would be required. The synthesis of such a precursor can be accomplished through established methods for constructing the purine ring from smaller, isotopically enriched building blocks. nih.gov
A generalized synthetic scheme can be envisioned as follows:
Synthesis of a ¹³C-labeled purine precursor: This step involves the condensation of ¹³C-labeled starting materials, such as ¹³C-formamide or a combination of ¹³C-glycine and ¹³C-formate, to construct the purine ring. This would result in a ¹³C-labeled hypoxanthine (B114508) or a related intermediate.
Conversion to ¹³C-labeled 6-mercaptopurine: The ¹³C-labeled hypoxanthine can then be converted to ¹³C-labeled 6-mercaptopurine through a thionation reaction, for example, by treatment with phosphorus pentasulfide (P₄S₁₀).
S-methylation with a deuterated methyl group: The final step involves the reaction of the ¹³C-labeled 6-mercaptopurine with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in the presence of a base. This reaction proceeds via an S-alkylation to yield the final product, this compound.
This multi-step approach ensures the specific placement of both the ¹³C and deuterium labels within the target molecule.
Analytical Verification of Isotopic Enrichment and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. nih.govnih.gov Both ¹H NMR and ¹³C NMR are utilized to confirm the exact location of the isotopic labels.
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent due to the replacement of protons with deuterium. The presence of the ¹³C label can be confirmed through ¹³C NMR, where the signal for the labeled carbon atom will be significantly enhanced. Furthermore, heteronuclear coupling between the ¹³C and any adjacent protons can provide additional structural information. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be particularly useful in correlating the ¹³C and ¹H signals, further confirming the site of labeling. nih.govnih.gov
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and assessing the isotopic purity of a compound. For this compound, HRMS is used to confirm the presence of the additional mass units corresponding to the incorporated ¹³C and deuterium atoms.
The high mass accuracy of HRMS allows for the differentiation between the labeled compound and any unlabeled or partially labeled species. By analyzing the isotopic distribution in the mass spectrum, the percentage of isotopic enrichment can be accurately determined. This ensures that the final product meets the required specifications for its intended use as an internal standard.
Table 2: Analytical Techniques for Verification
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirm deuterium incorporation | Absence of the methyl proton signal. |
| ¹³C NMR | Confirm Carbon-13 incorporation | Enhanced signal for the labeled carbon atom in the purine ring. |
| HRMS | Determine isotopic enrichment and purity | Molecular ion peak corresponding to the mass of the dual-labeled compound. Isotopic distribution analysis confirms high enrichment. |
Structural Elucidation and Stereochemical Considerations of Labeled Variants
The introduction of stable isotopes does not alter the fundamental chemical structure or stereochemistry of the molecule. However, the presence of these isotopes can be leveraged for more detailed structural analysis.
The structural elucidation of this compound is primarily accomplished through a combination of NMR and mass spectrometry, as detailed in the previous section. The known fragmentation patterns of purine analogues in mass spectrometry can further aid in confirming the structure and the location of the labels.
From a stereochemical perspective, 6-Methylmercaptopurine itself is an achiral molecule, and the introduction of ¹³C and deuterium isotopes does not create any new chiral centers. Therefore, there are no stereochemical considerations such as enantiomers or diastereomers for this labeled variant. The purine ring is planar, and the methylmercaptopurine group is freely rotating. The primary structural feature is the tautomerism inherent to the purine ring system, which can be influenced by the surrounding environment but is not fundamentally altered by isotopic substitution. researchgate.net
Advanced Analytical Methodologies Employing 6 Methylmercaptopurine 13c,d3 As an Internal Standard and Tracer
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The development of robust LC-MS/MS assays is fundamental for the therapeutic drug monitoring of thiopurine metabolites. The incorporation of 6-Methylmercaptopurine-13C,d3 as an internal standard is a key element in these assays, ensuring the reliability of the quantification of 6-MMP and other related analytes like 6-thioguanine (B1684491) nucleotides (6-TGN) in complex biological matrices such as red blood cells. nih.govmdpi.com
Optimization of Chromatographic Separation Parameters for Isotopic Analogues
Effective chromatographic separation is essential to distinguish the analyte from its isotopic internal standard and other endogenous matrix components, thereby minimizing ion suppression and ensuring accurate detection. thermofisher.com For the analysis of 6-methylmercaptopurine (B131649) and its isotopic analogue, this compound, reversed-phase chromatography is commonly employed.
Researchers have utilized various column chemistries and mobile phase compositions to achieve optimal separation. A common approach involves using C18 columns with a gradient elution. nih.gov For instance, one method employs a C18 Purospher RP18-e column (150 × 4.6 mm) with a mobile phase gradient of 0.02 M potassium dihydrogen phosphate (B84403) and methanol, achieving retention times of approximately 10.7 minutes for the 6-MMP derivative. nih.gov Another validated method uses a Waters Atlantis T3 column (2.1 × 150 mm, 3 μm particles) with a mobile phase consisting of 0.1% formic acid in water and methanol, allowing for a rapid analysis time of 4 minutes. nih.gov The goal of optimization is to ensure that this compound co-elutes with the unlabeled 6-MMP, which is the ideal scenario for an internal standard to effectively compensate for matrix effects and variations in instrument response. thermofisher.com
Mass Spectrometric Detection Modes and Fragmentation Characteristics of this compound
Tandem mass spectrometry, typically using a triple quadrupole (QqQ) instrument, is the detection method of choice for its high selectivity and sensitivity. thermofisher.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
For unlabeled 6-MMP, a common mass transition monitored is m/z 167.2 → 151.9. researchgate.net Due to the incorporation of one carbon-13 atom and three deuterium (B1214612) atoms, the precursor ion for this compound has a mass-to-charge ratio (m/z) of approximately 170.5. A characteristic fragmentation transition for this internal standard is m/z 170.5 → 152.2. researchgate.net This mass shift of +4 Da for the precursor ion and +1 Da for the product ion ensures that the signal from the internal standard is clearly distinguishable from the analyte, preventing cross-talk while maintaining nearly identical ionization and fragmentation behavior. This parallel behavior is critical for the internal standard to accurately reflect the analytical process of the target analyte.
Methodological Validation Parameters for Quantitative Analysis (e.g., linearity, precision, accuracy, matrix effects)
The validation of any bioanalytical method is crucial to ensure its reliability for clinical applications. Methods using this compound as an internal standard have demonstrated excellent performance across key validation parameters.
Linearity: Assays typically show a high degree of linearity over a clinically relevant concentration range. For example, a validated LC-MS/MS method for 6-MMP demonstrated linearity from 5.0 to 500.0 ng/mL. nih.gov Another study reported linearity for 6-MMP nucleotides from 0.5 to 100 µmol/L. nih.gov
Precision and Accuracy: Precision is assessed by determining the relative standard deviation (%RSD) or coefficient of variation (%CV) at different concentrations, while accuracy is measured as the percentage of deviation from the nominal concentration. Validated methods consistently report intra- and inter-day precision with %CV values below 15%, and accuracy within ±15% of the nominal values, which is the accepted standard in bioanalytical method validation. nih.govnih.gov
Matrix Effects: The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological sample. nih.govcrimsonpublishers.com While matrix effects for 6-MMP nucleotides have been reported to range from 111.0% to 114.1%, the internal standard experiences the same effect, allowing for the ratio of the analyte to the internal standard to remain constant, thus ensuring accurate quantification. nih.govthermofisher.com
| Parameter | Analyte | Observed Performance | Reference |
|---|---|---|---|
| Linearity Range | 6-MMP | 5.0–500.0 ng/mL | nih.gov |
| Linearity Range | 6-MMPN | 0.5–100 µmol/L | nih.gov |
| Precision (CV) | 6-TGN & 6-MMPN | <10% | nih.gov |
| Accuracy (Bias) | 6-TGN & 6-MMP | Within 5% | dntb.gov.ua |
| Extraction Recovery | 6-MMPN | 96.4%–102.2% | nih.gov |
Application in Relative and Absolute Quantification of Thiopurine Metabolites
The primary application of this compound is to enable the precise and accurate quantification of 6-MMP, a key metabolite in thiopurine therapy. Monitoring the levels of 6-MMP and 6-thioguanine nucleotides (6-TGN) is crucial for optimizing drug dosage to maximize therapeutic efficacy while minimizing the risk of adverse effects such as hepatotoxicity and myelosuppression. nih.govmdpi.com
By adding a known amount of this compound to each sample at the beginning of the analytical process, any variability introduced during sample extraction, handling, or injection into the LC-MS/MS system affects both the analyte and the internal standard equally. The final concentration is calculated based on the ratio of the peak area of the endogenous 6-MMP to the peak area of the this compound internal standard. This ratio-based calculation allows for highly reliable absolute quantification against a calibration curve. Therapeutic ranges have been established, with 6-MMP nucleotide levels above 5,700 pmol/8x10⁸ red blood cells (RBCs) being associated with an increased risk for hepatotoxicity. mdpi.com Accurate measurement, facilitated by a reliable internal standard, is therefore essential for clinical decision-making.
Utilization in Bioanalytical Sample Preparation and Stability Assessment
Bioanalytical sample preparation is a critical step that involves extracting the analytes of interest from a complex biological matrix like whole blood or red blood cells. nih.gov This process often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by hydrolysis to convert the nucleotide metabolites to their base forms for analysis. dntb.gov.uaepa.gov
This compound is introduced early in this workflow, typically before any extraction or hydrolysis steps. Because it is chemically identical to the analyte, it tracks the analyte's behavior throughout the entire preparation process, compensating for any potential loss of analyte during these multi-step procedures. crimsonpublishers.com
Furthermore, this internal standard is invaluable for assessing the stability of 6-MMP during sample storage and processing. Thiopurine metabolites can be unstable under certain conditions. nih.govkoreamed.org Studies have evaluated the stability of these metabolites at different temperatures (room temperature, 4°C, -20°C, and -70°C) and through freeze-thaw cycles. nih.govmdpi.com By monitoring the response ratio of the analyte to the stable isotope-labeled internal standard over time and under various conditions, researchers can accurately determine the extent of any degradation. For instance, one study found that while 6-TGN showed some degradation when stored at -20°C for extended periods, metabolites in processed RBC samples were stable for up to 6 months at -70°C. nih.govnih.gov The presence of this compound ensures that any observed loss is due to genuine analyte degradation rather than analytical variability, providing reliable data for establishing proper sample handling and storage protocols. koreamed.org
Mechanistic Investigations of 6 Methylmercaptopurine Metabolism and Enzymatic Transformations Using Isotopic Tracers
Elucidation of Primary and Secondary Metabolic Pathways of 6-Methylmercaptopurine (B131649) in Preclinical Systems
The metabolic network of thiopurines is complex, involving competing anabolic and catabolic pathways that determine the balance between therapeutic efficacy and toxicity. nih.govresearchgate.net 6-Mercaptopurine (B1684380) is a central molecule that can be shunted into three main routes: conversion to active 6-thioguanine (B1684491) nucleotides (6-TGNs), inactivation via oxidation by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO), or methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine. nih.govnih.gov
The S-methylation of 6-mercaptopurine to 6-methylmercaptopurine is a critical catabolic pathway catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). researchgate.netnih.govnih.gov This enzymatic reaction is a key determinant of thiopurine metabolism, as it diverts 6-MP away from the anabolic pathway that leads to the formation of therapeutically active 6-thioguanine nucleotides. nih.gov The level of TPMT activity in individuals is subject to genetic polymorphism, which can significantly impact the metabolism and clinical outcomes of thiopurine therapy. nih.govcaymanchem.com
In preclinical research, TPMT activity is commonly assessed in cell-based models, such as human erythrocytes (red blood cells), and through in vitro enzyme assays using recombinant human TPMT. nih.govnih.gov These assays typically measure the rate of formation of 6-MMP from 6-MP, with S-adenosyl-L-methionine serving as the methyl group donor. nih.gov The use of isotopically labeled 6-MMP, such as 6-methylmercaptopurine-d₃, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of the 6-MMP produced in these assays. caymanchem.comnih.gov
The oxidative catabolism of 6-mercaptopurine is another major pathway leading to its inactivation. This process is primarily mediated by the molybdoflavoenzymes xanthine oxidase (XO) and aldehyde oxidase (AO). nih.govjst.go.jp These enzymes catalyze the conversion of 6-MP to 6-thioxanthine (B131520) (6-TX), which is further oxidized to 6-thiouric acid (6-TUA), the final inactive metabolite that is excreted. nih.govresearchgate.net
In vitro studies using human liver cytosol have demonstrated that both XO and AO are involved in the formation of 6-TX from 6-MP. nih.govnih.gov The contribution of each enzyme can be dissected using specific inhibitors. For instance, febuxostat (B1672324) is a potent inhibitor of XO, while raloxifene (B1678788) can be used to inhibit AO. nih.gov Such studies have revealed that both enzymes contribute to the conversion of 6-MP to 6-TX, while the subsequent oxidation of 6-TX to 6-TUA appears to be predominantly catalyzed by XO. nih.govnih.gov While the oxidative metabolism of 6-MP is well-characterized, the direct interaction of 6-methylmercaptopurine with XO and AO in preclinical models is less understood.
Stable isotope tracing is a powerful methodology for delineating the complex interconversions between metabolites in a biological system. nih.gov The use of 6-Methylmercaptopurine-¹³C,d₃ as a tracer would enable researchers to track the fate of the carbon-13 and deuterium (B1214612) labels as the molecule undergoes metabolic transformations. This would provide direct evidence for or against the interconversion of 6-MMP back to 6-MP or its conversion into other thiopurine metabolites.
While specific studies utilizing 6-Methylmercaptopurine-¹³C,d₃ for this purpose are not readily found in the published literature, the commercial availability of deuterated 6-MMP (6-MMP-d₃) for use as an internal standard in analytical methods suggests the feasibility of such tracer studies. caymanchem.com In a hypothetical stable isotope tracing experiment, cells or preclinical models could be treated with 6-Methylmercaptopurine-¹³C,d₃. Subsequent analysis of intracellular metabolites using mass spectrometry would aim to detect the incorporation of the ¹³C and/or d₃ labels into other thiopurines like 6-thioguanine or 6-thiouric acid. The detection of such labeled species would provide definitive evidence of metabolic interconversion pathways.
Enzyme Kinetics and Substrate Specificity Studies with 6-Methylmercaptopurine-¹³C,d₃
Understanding the kinetic parameters of the enzymes involved in 6-MMP metabolism is essential for developing predictive models of its pharmacokinetics. The use of isotopically labeled substrates like 6-Methylmercaptopurine-¹³C,d₃ can also provide insights into the reaction mechanisms through the study of kinetic isotope effects.
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions. These values can be determined for the enzymes that metabolize 6-mercaptopurine and, potentially, 6-methylmercaptopurine.
For the S-methylation of 6-mercaptopurine, one study using HPLC-based steady-state kinetics determined the Km for 6-MP with human TPMT to be 73.95 ± 11.13 µM and the catalytic rate constant (kcat) to be 0.048 ± 0.002/s. researchgate.net
The oxidative metabolism of 6-mercaptopurine to 6-thioxanthine in human liver cytosol has been shown to exhibit biphasic kinetics, suggesting the involvement of at least two different enzymes, likely XO and AO, with different affinities for the substrate. The reported kinetic parameters for this conversion are:
High-Affinity Component (likely XO):
Km₁: 88.2 µM
Vmax₁: 0.08 nmol/min/mg protein
Low-Affinity Component (likely AO):
Km₂: 500 µM
Vmax₂: 0.2 nmol/min/mg protein nih.gov
Another study focusing on purified recombinant human aldehyde oxidase reported a Km of 572 µM for the conversion of 6-MP to 6-TX. nih.gov
Specific kinetic parameters for the metabolism of 6-methylmercaptopurine by these or other enzymes are not well-documented in the literature.
| Enzyme | Substrate | Product | Km (µM) | Vmax | kcat (s⁻¹) |
|---|---|---|---|---|---|
| Human Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine | 6-Methylmercaptopurine | 73.95 ± 11.13 | Not Reported | 0.048 ± 0.002 |
| Human Liver Cytosol (High-Affinity) | 6-Mercaptopurine | 6-Thioxanthine | 88.2 | 0.08 nmol/min/mg | Not Reported |
| Human Liver Cytosol (Low-Affinity) | 6-Mercaptopurine | 6-Thioxanthine | 500 | 0.2 nmol/min/mg | Not Reported |
| Human Aldehyde Oxidase (AO) | 6-Mercaptopurine | 6-Thioxanthine | 572 | Not Reported | Not Reported |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov The magnitude of the KIE can provide valuable information about the transition state of the rate-limiting step of a reaction. The use of 6-Methylmercaptopurine-¹³C,d₃ allows for the investigation of both carbon and deuterium isotope effects.
A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step. For example, if the C-H bond in the methyl group of 6-MMP were to be cleaved in a rate-limiting step of a subsequent metabolic reaction, a significant primary deuterium KIE would be expected. nih.gov The replacement of ¹H with ²H (deuterium) leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage and a slower reaction rate. youtube.com
A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization or bonding environment changes during the reaction. The ¹³C label in the purine (B94841) ring of 6-Methylmercaptopurine-¹³C,d₃ could potentially exhibit a secondary KIE during enzymatic oxidation if the electronic structure of the ring is altered in the transition state. nih.gov
While the theoretical basis for expecting KIEs with 6-Methylmercaptopurine-¹³C,d₃ is sound, specific experimental studies measuring these effects for the enzymes involved in its metabolism (TPMT, XO, AO) are currently lacking in the scientific literature. Such studies would be invaluable for a deeper understanding of the reaction mechanisms. For instance, a pH-independent ¹³C KIE of 1.025 was determined for the oxidation of an amine by polyamine oxidase, providing insight into the transition state of that reaction. nih.gov Similar studies with labeled thiopurines would be highly informative.
Characterization of Intracellular Transport and Disposition of 6-Methylmercaptopurine Analogues
The intracellular transport and subsequent disposition of 6-methylmercaptopurine (6-MMP) and its parent compounds are critical determinants of their therapeutic efficacy and potential for cellular toxicity. The use of isotopic tracers has been instrumental in elucidating the complex mechanisms governing how these purine analogues traverse the cell membrane and are distributed within the intracellular environment. While studies specifically employing 6-Methylmercaptopurine-¹³C,d₃ are not extensively detailed in publicly available literature, the established methodologies using other isotopic labels, such as ¹⁴C-labeled 6-mercaptopurine (6-MP), provide a robust framework for understanding these processes. Stable isotope dilution assays coupled with mass spectrometry are a powerful tool for the precise quantification of intracellular metabolites, a technique directly applicable to tracing the fate of 6-Methylmercaptopurine-¹³C,d₃.
The transport of 6-mercaptopurine, the immediate precursor to 6-methylmercaptopurine, into human lymphocytes is not a process of simple diffusion but rather a carrier-mediated mechanism. nih.gov This is evidenced by the temperature-dependent nature of its uptake, which is significantly facilitated at 37°C compared to 0°C. nih.gov Furthermore, the transport process is partially sodium-dependent, suggesting the involvement of both sodium-dependent and sodium-independent transporters. nih.gov
Investigations into the specific transporters involved have identified several key players. Equilibrative nucleoside transporters (ENTs) have been shown to be involved in the sodium-independent uptake of 6-MP. nih.gov Additionally, multidrug resistance-associated proteins (MRPs), specifically MRP4 and MRP5, which are known to transport nucleoside monophosphate analogues, are implicated in the efflux of 6-MP and its metabolites from the cell. nih.govnih.gov The inhibition of these efflux pumps leads to an increased intracellular accumulation of 6-MP. nih.gov
The disposition of 6-methylmercaptopurine is intrinsically linked to the intracellular metabolism of its parent compound, 6-mercaptopurine. Once inside the cell, 6-MP is a substrate for thiopurine methyltransferase (TPMT), which catalyzes its conversion to 6-methylmercaptopurine. The use of stable isotope-labeled tracers like 6-Methylmercaptopurine-¹³C,d₃ would enable precise tracking of this conversion and the subsequent intracellular fate of the methylated metabolite. By using mass spectrometry to differentiate between the labeled and unlabeled forms, researchers can accurately quantify the rates of formation, accumulation, and efflux of 6-MMP.
The intracellular concentrations of 6-MP metabolites, including 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine ribonucleotides (6-MMPRs), exhibit significant interpatient variability. nih.gov Pharmacokinetic studies have determined that steady-state concentrations of these metabolites in red blood cells are typically reached after about four weeks, with an estimated half-life of approximately five days for both 6-TGN and 6-MMPR. nih.gov
Table 1: Pharmacokinetic Parameters of 6-Mercaptopurine Metabolites in Red Blood Cells
| Metabolite | Time to Reach Steady-State | Half-Life (t½) | Mean Steady-State Concentration (pmol/8 x 10⁸ RBCs) |
| 6-Thioguanine Nucleotides (6-TGN) | ~4 weeks | ~5 days | 368 (95% CI: 284-452) |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | ~4 weeks | ~5 days | 2837 (95% CI: 2101-3573) |
Data from a study in inflammatory bowel disease patients receiving 50 mg of 6-MP daily. nih.gov
The ratio of 6-MMPR to 6-TGN can be an important indicator of metabolic preference and has been associated with therapeutic efficacy. nih.gov The use of 6-Methylmercaptopurine-¹³C,d₃ in conjunction with labeled precursors would allow for detailed flux analysis, providing a clearer picture of the dynamics of these competing metabolic pathways.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling Using Isotopic 6 Methylmercaptopurine
Disposition and Distribution Studies of 6-Methylmercaptopurine-¹³C,d₃ in Animal Models
Preclinical studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The use of ¹³C and deuterium-labeled 6-methylmercaptopurine (B131649) enables researchers to meticulously track the compound's journey through the biological system, providing high-quality data for translational modeling to predict human pharmacokinetics.
The oral bioavailability of thiopurines can be variable. Studies utilizing isotopically labeled tracers help in accurately determining the extent and rate of absorption. For instance, in rat models, the intestinal absorption of 6-mercaptopurine (B1684380), the precursor to 6-MMP, has been investigated to understand factors influencing its systemic availability. While specific data on the absorption of 6-Methylmercaptopurine-¹³C,d₃ is not extensively detailed in available literature, the principles of using such tracers allow for precise measurement of bioavailability by distinguishing the administered compound from its unlabeled endogenous or metabolically formed counterparts. This is particularly crucial for compounds like 6-MMP, which are metabolites of other administered drugs such as azathioprine (B366305) or 6-mercaptopurine itself.
Understanding where a drug and its metabolites accumulate in the body is critical for assessing both efficacy and potential toxicity. Isotopic labeling with ¹³C and deuterium (B1214612) is instrumental in quantifying tissue distribution. Preclinical studies in mice have demonstrated that 6-mercaptopurine and its metabolites distribute to various tissues, including the heart, lungs, liver, and kidneys. nih.gov Compartmental analysis, a mathematical modeling technique, can be applied to the concentration-time data of 6-Methylmercaptopurine-¹³C,d₃ obtained from plasma and various tissues. This analysis helps in defining the pharmacokinetic parameters such as the volume of distribution and clearance rates between different physiological compartments.
Below is an illustrative data table summarizing typical pharmacokinetic parameters that would be determined from such a study.
| Parameter | Description | Value (Example from a preclinical model) |
| Cmax | Maximum plasma concentration | Varies based on administration route |
| Tmax | Time to reach maximum plasma concentration | Varies based on administration route |
| AUC | Area under the plasma concentration-time curve | Reflects total drug exposure |
| Vd | Volume of distribution | Indicates the extent of tissue distribution |
| CL | Clearance | Rate of drug removal from the body |
| t₁/₂ | Half-life | Time for plasma concentration to reduce by half |
Excretion Pathways and Mass Balance Studies of Isotopic Metabolites in Preclinical Systems
Mass balance studies are essential for determining the routes and extent of excretion of a drug and its metabolites. By administering a radiolabeled or stable isotope-labeled compound like 6-Methylmercaptopurine-¹³C,d₃, researchers can track the total administered dose and identify the proportions excreted in urine, feces, and other potential pathways. nih.gov This provides a complete picture of the drug's elimination from the body. The major metabolites of 6-mercaptopurine include 6-thiouric acid and 6-thioguanine (B1684491) nucleotides, in addition to 6-methylmercaptopurine. researchgate.net An isotopic tracer study would precisely quantify the formation and excretion of these metabolites from the administered 6-Methylmercaptopurine-¹³C,d₃.
Development of Physiologically Based Pharmacokinetic (PBPK) Models for Thiopurine Metabolites in Preclinical Species
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates physiological, biochemical, and drug-specific information to simulate the ADME of a compound in the body. nih.govnih.gov PBPK models can predict drug concentrations in various tissues and are valuable for extrapolating data from preclinical species to humans. frontiersin.org Data from studies using 6-Methylmercaptopurine-¹³C,d₃, such as tissue distribution and metabolic clearance, are invaluable for building and validating PBPK models for thiopurine metabolites. These models can account for species-specific physiological differences and can be used to explore the impact of genetic polymorphisms in metabolizing enzymes, such as thiopurine S-methyltransferase (TPMT), on drug disposition. nih.gov
Linking Preclinical Pharmacokinetics to Intracellular Metabolic Dynamics Using Isotopic Tracers
The therapeutic and toxic effects of thiopurines are mediated by their intracellular metabolites. nih.gov Isotopic tracers like 6-Methylmercaptopurine-¹³C,d₃ are crucial for studying the intracellular pharmacokinetics and metabolic dynamics of these compounds. By tracking the labeled atoms, researchers can elucidate the rates of metabolic conversion and the incorporation of metabolites into cellular macromolecules. nih.govnih.gov This allows for a direct link to be established between the systemic pharmacokinetic profile and the intracellular pharmacodynamics, providing a deeper understanding of the drug's mechanism of action and the factors influencing its efficacy and toxicity. nih.gov
Applications in Systems Biology and Metabolomics Research Preclinical Focus
Metabolic Profiling and Flux Analysis in Cellular and Organotypic Models Using 6-Methylmercaptopurine-13C,d3
Metabolic profiling and flux analysis are powerful techniques to map the flow of molecules through metabolic pathways. Stable isotope tracers are essential for these studies, allowing researchers to track the fate of specific atoms through cellular reactions. nih.govnih.gov In the context of thiopurine research, introducing a labeled compound like this compound into in vitro models, such as human hepatocyte cell lines, would enable precise tracing of its downstream metabolism and interaction with other pathways.
¹³C Metabolic Flux Analysis (¹³C-MFA) uses the pattern of isotope labeling in downstream metabolites to calculate the rates (fluxes) of reactions throughout a metabolic network. mdpi.comresearchgate.netethz.ch While specific ¹³C-MFA studies detailing the use of 6-MMP-13C,d3 as a tracer are not prevalent in published literature, the methodology provides a clear framework for its potential use. By measuring the incorporation of ¹³C and deuterium (B1214612) from 6-MMP-13C,d3 into subsequent metabolites, researchers could quantify the flux through key enzymatic steps in the thiopurine pathway. This approach would provide a dynamic view of metabolic rewiring in response to thiopurines, which is not achievable through simple concentration measurements alone. nih.govescholarship.org
Table 1: Hypothetical Data from a Stable Isotope Tracing Experiment in a Cellular Model
This table illustrates the type of data that could be generated from a preclinical study using this compound to trace metabolic pathways in a cancer cell line model.
| Metabolite | Isotope Enrichment (%) after 24h Incubation | Implied Pathway Activity |
| Methylthioinosine Monophosphate (MeTIMP) | 85% | Active TPMT-mediated methylation |
| Thioguanine Monophosphate (TGMP) | 15% | Shunting towards methylated metabolites |
| S-Adenosyl-L-homocysteine (SAH) | 40% | High methylation cycle activity |
| Intracellular Alanine | <1% | Minimal carbon skeleton exchange |
Discovery and Validation of Preclinical Metabolic Biomarkers of Thiopurine Pathway Activity
The clinical utility of monitoring thiopurine metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP) is well-established for optimizing therapy. umich.edusouthcarolinablues.comlabcorp.com In a preclinical setting, this compound is instrumental in the development and validation of analytical methods required to measure these biomarkers accurately. researchgate.net
By using 6-MMP-13C,d3 as an internal standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can achieve high precision and accuracy for quantifying 6-MMP and 6-TGN in preclinical samples, such as red blood cells from animal models. windows.netnih.gov This analytical validation is a prerequisite for any study aiming to correlate metabolite concentrations with cellular responses or phenotypes. For instance, researchers can use these validated methods to investigate how genetic variants in enzymes like thiopurine S-methyltransferase (TPMT) affect metabolite levels in preclinical models, helping to establish metabolite concentration ranges associated with specific genetic profiles. nih.gov
Table 2: Performance Characteristics of an LC-MS/MS Assay for Thiopurine Metabolite Quantification Using 6-MMP-d3 as an Internal Standard
This table presents typical validation data for an analytical method, demonstrating the precision and accuracy enabled by using a labeled internal standard.
| Parameter | 6-TGN | 6-MMPN |
| Linearity Range (μmol/L) | 0.1–10 | 0.5–100 |
| Lower Limit of Quantitation (μmol/L) | 0.1 | 0.5 |
| Within-Run Imprecision (CV%) | < 10% | < 10% |
| Between-Run Imprecision (CV%) | < 10% | < 10% |
| Mean Extraction Recovery | 73.0% | 99.3% |
| Data derived from a study on the stability of thiopurine metabolites. windows.net |
Integration of Isotopic Tracing Data with Omics Technologies (e.g., Transcriptomics, Proteomics) in Research Models
Integrating data from different "omics" platforms provides a holistic view of cellular responses to drug exposure. nih.gov Stable isotope labeling, when combined with metabolomics, proteomics, and transcriptomics, can link changes in metabolic flux to alterations in gene and protein expression. nih.gov
In a preclinical research model, cells could be treated with this compound. Subsequent analysis would involve:
Metabolomics: Using LC-MS to trace the labeled atoms through the metabolic network, quantifying flux changes. nih.gov
Transcriptomics: Using RNA-sequencing to measure changes in the expression of genes encoding metabolic enzymes and signaling proteins. nih.gov
Proteomics: Using mass spectrometry-based proteomics to quantify changes in the abundance of these proteins. nih.goveurisotop.com
By integrating these datasets, researchers could, for example, determine if an observed increase in flux towards 6-MMP metabolites is correlated with an upregulation of the TPMT gene and increased TPMT protein abundance. This multi-omics approach provides a powerful, systems-level understanding of the cellular response to thiopurines, moving beyond simple correlations to mechanistic insights. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by Thiopurine Metabolites (in vitro/preclinical)
Thiopurine metabolites are known to exert their effects not only by incorporation into DNA but also by modulating intracellular signaling pathways. nih.gov A key target is the small GTPase Rac1, which is involved in T-cell activation and apoptosis. researchgate.netnih.gov The active metabolite 6-thioguanosine (B559654) triphosphate (6-TGTP) inhibits Rac1 activation. researchgate.net
While direct tracing studies with labeled 6-MMP to elucidate signaling are scarce, the precise quantification it enables is fundamental to such research. In vitro studies using cell lines (e.g., human umbilical vein endothelial cells or T-lymphocytes) rely on accurate measurement of intracellular thiopurine metabolite concentrations to correlate them with signaling events, such as the phosphorylation status of downstream effectors like pSTAT3. researchgate.netnih.gov By using 6-MMP-13C,d3 as an internal standard, researchers can confidently measure the levels of 6-MMP and 6-TGN derivatives within the cell and link them to changes in Rac1 activity or other signaling readouts. This allows for the investigation of how the balance between methylated metabolites (like 6-MMP) and active thioguanine nucleotides influences these critical anti-inflammatory signaling pathways. nih.gov
Future Directions and Emerging Research Avenues for Stable Isotope Tracers in Drug Metabolism Research
Advancements in High-Throughput Isotopic Tracing Platforms
The evolution of analytical instrumentation is a primary driver for progress in drug metabolism research. The capacity to rapidly and accurately analyze large numbers of samples is critical for efficient drug development pipelines.
Recent years have seen significant improvements in mass spectrometry, the core technology for analyzing stable isotope tracers. scispace.com High-resolution mass spectrometry (HRMS) instruments now offer enhanced sensitivity, mass accuracy, and resolution, enabling the reliable detection and quantification of isotopically enriched metabolites, even when they are present at very low levels. mdpi.com Modern platforms, such as those combining gas chromatography (GC) or liquid chromatography (LC) with MS, can separate and identify thousands of metabolites from complex biological samples. mdpi.comcreative-proteomics.com
These technological leaps are enabling a shift towards high-throughput screening. For instance, continuous-flow isotope ratio mass spectrometry (CF-IRMS) provides a rapid and automated alternative to conventional methods, accommodating the large sample volumes generated in clinical studies. consensus.app Such advancements are crucial for analyzing compounds like 6-Methylmercaptopurine-¹³C,d₃, allowing for faster sample processing and more precise measurement of its metabolic fate in various experimental conditions. scispace.comresearchgate.net The improved instrumentation accelerates the acquisition of precise and accurate isotope ratio data from smaller sample amounts, a key factor in high-throughput drug metabolite profiling. scispace.comresearchgate.netfrontiersin.org
| Feature | Conventional Mass Spectrometry | Modern High-Resolution Mass Spectrometry (HRMS) |
|---|---|---|
| Resolution | Lower, may struggle to distinguish between molecules with very similar masses. | High, capable of distinguishing isotopologues with small mass differences (e.g., ¹³C vs. ²H). nih.gov |
| Sensitivity | Sufficient for many applications but may miss low-abundance metabolites. | Very high, enabling detection of trace-level metabolites and their labeled forms. mdpi.comscispace.com |
| Throughput | Lower, often requiring more extensive sample preparation and longer analysis times. | Higher, with automated systems allowing for rapid analysis of large sample sets. consensus.app |
| Data Complexity | Generates relatively simpler datasets. | Produces large and complex datasets requiring advanced computational tools for analysis. mdpi.com |
Integration of Artificial Intelligence and Machine Learning for Isotopic Data Interpretation
The high-resolution data generated by modern analytical platforms presents a significant challenge in interpretation. nih.gov Stable isotope tracing experiments produce vast and complex datasets that can be difficult to analyze manually. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to automate and enhance the interpretation of this complex isotopic data. nih.gov
ML algorithms can be trained to recognize patterns in mass spectrometry data, helping to identify known and unknown metabolites and their isotopic labeling patterns. mdpi.com These automated methods can significantly reduce the time required for data analysis and improve the accuracy of metabolite identification. nih.govarxiv.org For example, ML-based frameworks like ML-Flux can streamline the quantification of metabolic fluxes from isotope tracing data, providing results orders-of-magnitude faster than traditional methods. biorxiv.orgenergy.gov
In the context of 6-Methylmercaptopurine-¹³C,d₃, AI can be employed to sift through complex spectra and pinpoint the unique isotopic signatures of its various downstream metabolites, even in a convoluted biological matrix. This approach not only speeds up analysis but also has the potential to uncover novel metabolic pathways that would be missed by conventional analysis. nih.govnih.gov By building and testing models with the data, AI and ML can unveil critical relationships between metabolite profiles and cellular states. nih.gov
| Application Area | Description | Example Tool/Technique |
|---|---|---|
| Metabolite Identification | Automated recognition of isotopic patterns in mass spectra to identify labeled compounds. nih.gov | Pattern recognition algorithms, automated spectral matching software. nih.gov |
| Metabolic Flux Analysis | Quantifying the rates of metabolic pathways from isotope labeling data. biorxiv.org | ML-Flux, a deep-learning framework for converting labeling information into metabolic fluxes. biorxiv.org |
| Data Imputation | Predicting the labeling patterns of unmeasured metabolites to create a more complete metabolic picture. biorxiv.org | Deep-learning-based imputation models. biorxiv.org |
| Uncertainty Quantification | Systematically assessing and reducing the uncertainty inherent in computational flux analysis. nih.gov | Algorithms designed to quantify flux variability and improve robustness of evaluations. nih.gov |
Novel Applications in Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complexity of native human tissues are well-documented. mdpi.com Advanced preclinical models, such as organoids and three-dimensional (3D) culture systems, more closely mimic the natural tissue organization, including crucial cell-cell and cell-matrix interactions. mdpi.comresearcher.life These models are becoming increasingly important for obtaining more physiologically relevant data in drug metabolism studies.
The application of stable isotope tracers like 6-Methylmercaptopurine-¹³C,d₃ in these 3D systems provides a powerful method for mapping metabolic networks in a more realistic microenvironment. researcher.life Studies using Stable Isotope-Resolved Metabolomics (SIRM) have demonstrated significant differences in metabolic pathways and drug responses between 2D and 3D cultures. mdpi.com For instance, cancer cells grown in 3D spheroids can exhibit higher resistance to certain drugs, a phenomenon that may be rooted in altered metabolic networks. mdpi.comresearcher.life
By tracing the metabolism of 6-Methylmercaptopurine-¹³C,d₃ in organoid models derived from specific patient tissues, researchers can investigate inter-individual differences in drug metabolism and potentially predict clinical responses. Stable isotope tracer analysis has been successfully performed in organoids to quantify the contribution of different nutrients to key metabolic pathways, demonstrating the feasibility and power of this combined approach. researchgate.net
| Aspect | 2D Cell Cultures | 3D Organoid/Spheroid Cultures |
|---|---|---|
| Cellular Environment | Cells grow in a monolayer on a flat, rigid surface. Lacks realistic cell-cell and cell-matrix interactions. mdpi.com | Self-organize into structures mimicking native tissue architecture, preserving key interactions. mdpi.comresearcher.life |
| Nutrient/Drug Gradients | Unrealistic exposure with uniform concentration of nutrients and drugs. mdpi.com | Develops natural gradients of oxygen, nutrients, and drugs, similar to in vivo tissues. researcher.life |
| Metabolic Profile | May exhibit metabolic behavior that differs significantly from in vivo conditions. | More closely emulates in vivo metabolic networks and functions. mdpi.comresearcher.life |
| Predictive Value | Lower predictive value for clinical drug efficacy and toxicity. | Higher resistance to toxic agents and better emulation of tumor microenvironments provide greater predictive value. mdpi.comresearcher.life |
Expanding the Scope of Stable Isotope Probes for Investigating Complex Biological Systems
The application of stable isotope tracers is expanding beyond the study of individual metabolic pathways to the investigation of complex, interconnected biological systems. Stable isotope probing (SIP) is a powerful technique that can link a microbe's identity to its metabolic function within a complex ecosystem, a concept that is being adapted to understand the interplay of metabolic networks in mammalian systems. springernature.comresearchgate.netmq.edu.au
Using tracers such as 6-Methylmercaptopurine-¹³C,d₃, researchers can now aim to understand how the metabolism of a single drug can perturb an entire cellular network. This systems-level approach allows for the investigation of interactions between drug metabolism pathways and other critical cellular functions like signaling and gene regulation. nih.govfrontiersin.org The goal is to move from a simple input-output view of drug metabolism to a comprehensive understanding of how a cell or organism dynamically responds to a xenobiotic compound. frontiersin.org
Future research will likely involve the use of multiple, distinctly labeled isotopic tracers in parallel experiments to probe different aspects of metabolism simultaneously. nih.gov This multi-tracer approach, combined with advanced analytical platforms and computational modeling, will enable the construction of highly detailed, dynamic maps of metabolic networks. nih.govfrontiersin.org This will provide unprecedented insight into the mechanisms of drug action and toxicity, paving the way for more personalized and effective therapeutic strategies. nih.gov
| Emerging Application | Description | Potential Impact |
|---|---|---|
| Systems Biology | Integrating stable isotope tracing data with other 'omics' datasets (genomics, proteomics) to build comprehensive models of cellular networks. mdpi.com | Deeper understanding of how drug metabolism integrates with overall cellular physiology and regulation. |
| Dynamic Proteomics | Using tracers like deuterium (B1214612) oxide to monitor the turnover and synthesis rates of proteins in response to drug treatment. researchgate.net | Reveals changes in enzyme expression and protein dynamics that are central to metabolic adaptation. |
| Microbiome-Host Interactions | Applying stable isotope probing to study how gut microbiota metabolize drugs and influence host metabolism. nih.gov | Elucidates the role of the microbiome in drug efficacy and toxicity, opening avenues for personalized medicine. |
| In Vivo Fluxomics | Administering tracers directly to living organisms, including humans, to measure metabolic fluxes in a clinical setting. nih.govfrontiersin.org | Provides direct measurement of metabolic pathway activity in health and disease, enabling better diagnosis and treatment monitoring. frontiersin.orgnih.gov |
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